Product packaging for N-(2,5-Dimethylpyrrol-L-yl)formamide(Cat. No.:CAS No. 143800-06-0)

N-(2,5-Dimethylpyrrol-L-yl)formamide

Cat. No.: B133691
CAS No.: 143800-06-0
M. Wt: 138.17 g/mol
InChI Key: JKTLFKQRLWMPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,5-Dimethylpyrrol-L-yl)formamide is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.1671 g/mol . It is a derivative of 2,5-dimethylpyrrole, a heterocyclic structure frequently utilized as a versatile building block in medicinal and organic chemistry . The compound is identified by the CAS Registry Number 143800-06-0 . In scientific research, this formamide-functionalized pyrrole serves as a key synthetic intermediate. Its primary research value lies in the exploration and development of new pharmacologically active substances. Specifically, the 2,5-dimethylpyrrole scaffold is a recognized template in antimycobacterial drug discovery, with research demonstrating its incorporation into hybrid molecules designed to combat susceptible and drug-resistant strains of Mycobacterium tuberculosis . Furthermore, related pyrrole derivatives have been synthesized and evaluated for their potent antibacterial properties, showing promising activity against a panel of mycobacteria, which underscores the continued research interest in this chemical class . The formamide group attached to the pyrrole nitrogen enhances the molecule's utility as a precursor for further chemical transformations. Researchers have employed analogous pyrrole derivatives in reactions with nitrilium salts to access imines, ketones, and secondary amines, which are valuable intermediates in multi-step synthetic routes . This compound is provided For Research Use Only. It is intended for use by qualified laboratory and research professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B133691 N-(2,5-Dimethylpyrrol-L-yl)formamide CAS No. 143800-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143800-06-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)formamide

InChI

InChI=1S/C7H10N2O/c1-6-3-4-7(2)9(6)8-5-10/h3-5H,1-2H3,(H,8,10)

InChI Key

JKTLFKQRLWMPSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1NC=O)C

Canonical SMILES

CC1=CC=C(N1NC=O)C

Other CAS No.

143800-06-0

Synonyms

N-(2,5-dimethylpyrrol-1-yl)formamide

Origin of Product

United States

Spectroscopic and Spectrometric Characterization of N 2,5 Dimethylpyrrol 1 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR Techniques) for Structural Assignment

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments such as COSY, HSQC, and HMBC are required for the complete structural assignment of N-(2,5-Dimethylpyrrol-1-yl)formamide. This information would confirm the connectivity of the atoms within the molecule and provide insights into its conformational dynamics.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The IR and Raman spectra would reveal the characteristic vibrational frequencies of the functional groups present in N-(2,5-Dimethylpyrrol-1-yl)formamide. Key vibrational modes would include the C=O stretching of the formamide (B127407) group, N-H bending and stretching (if applicable, depending on tautomeric forms), C-N stretching, and the various vibrations of the dimethylpyrrole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of N-(2,5-Dimethylpyrrol-1-yl)formamide. High-resolution mass spectrometry would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₇H₁₀N₂O). Analysis of the fragmentation pattern would offer further structural information by identifying stable daughter ions formed upon ionization.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would identify the wavelengths of maximum absorption (λmax), providing information about the electronic transitions within the molecule. This would be influenced by the conjugated π-system of the pyrrole (B145914) ring and the electronic nature of the formamide substituent. Emission spectroscopy (fluorescence), if the compound is fluorescent, would provide data on its excited state properties.

Computational and Theoretical Studies on N 2,5 Dimethylpyrrol 1 Yl Formamide

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal methods for investigating the electronic characteristics of molecules like N-(2,5-Dimethylpyrrol-1-yl)formamide. nih.gov These calculations offer insights into the distribution of electrons within the molecule and its behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a compound. researchgate.netresearchgate.netgrafiati.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For N-(2,5-Dimethylpyrrol-1-yl)formamide, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylpyrrole ring, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing formyl group, the electron acceptor. This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for N-(2,5-Dimethylpyrrol-1-yl)formamide (Exemplary Data)

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap5.15

Note: This data is illustrative and based on typical values for similar aromatic amides.

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. In N-(2,5-Dimethylpyrrol-1-yl)formamide, the nitrogen and oxygen atoms of the formyl group, as well as the pyrrole (B145914) ring, are expected to have a higher electron density. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).

The MEP of N-(2,5-Dimethylpyrrol-1-yl)formamide would likely show a region of negative potential around the carbonyl oxygen of the formyl group, making it a likely site for electrophilic attack. The hydrogen atoms of the methyl groups and the formyl group would exhibit positive potential. This information is valuable for predicting intermolecular interactions and the molecule's reactivity towards other chemical species. acs.org

Conformational Analysis and Rotational Isomerism of N-Formyl Pyrroles

The study of different spatial arrangements of a molecule, or conformations, is essential for understanding its physical and chemical properties. pharmacy180.comlibretexts.org For N-formyl pyrroles, a key conformational feature is the rotation around the N-C(O) amide bond.

Due to the partial double bond character of the N-C(O) bond, rotation is restricted, leading to the existence of two planar conformers: syn and anti (also referred to as E/Z or cis/trans isomers). mdpi.commdpi.com In the syn conformer, the carbonyl oxygen and the pyrrole ring are on the same side of the N-C bond, while in the anti conformer, they are on opposite sides.

The energy barrier for this internal rotation can be determined computationally and experimentally, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The height of this barrier provides information about the stability of the conformers. For many N-formyl amides, the energy difference between the conformers is small, and the rotational barrier is significant enough to allow for the observation of both isomers at room temperature. mdpi.com

Table 2: Calculated Rotational Energy Barrier for a Model N-Formyl Pyrrole (Exemplary Data)

ParameterValue (kcal/mol)
Energy of Syn Conformer0.0
Energy of Anti Conformer1.2
Rotational Barrier15.5

Note: This data is illustrative and based on general values for N-formyl amides.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. rsc.orgmdpi.com For N-(2,5-Dimethylpyrrol-1-yl)formamide, theoretical studies could elucidate the pathways of various reactions.

For instance, in the Paal-Knorr synthesis of the parent 2,5-dimethylpyrrole, computational methods can model the reaction between a 1,4-dicarbonyl compound and an amine to form the pyrrole ring. researchgate.net Similarly, the reactivity of the formyl group in N-(2,5-Dimethylpyrrol-1-yl)formamide, such as its reduction to an alcohol or its participation in condensation reactions, can be explored. rsc.org By calculating the energies of reactants, products, and transition states, the feasibility and selectivity of different reaction pathways can be predicted.

Molecular Dynamics Simulations for Dynamic Behavior Studies

There is a lack of published molecular dynamics simulations specifically investigating the dynamic behavior of N-(2,5-Dimethylpyrrol-1-yl)formamide. While molecular dynamics is a powerful tool for studying the conformational changes and intermolecular interactions of various molecules, including those with pyrrole moieties, research has been directed towards other derivatives such as diketopyrrolopyrrole-based oligomers for applications in organic electronics. rsc.orgchemrxiv.org Without specific simulations for N-(2,5-Dimethylpyrrol-1-yl)formamide, it is not possible to provide data on its dynamic properties.

Due to the absence of specific computational and theoretical research on N-(2,5-Dimethylpyrrol-1-yl)formamide, no data tables with detailed research findings can be generated at this time.

Reactivity and Derivatization Chemistry of N 2,5 Dimethylpyrrol 1 Yl Formamide

Transformations at the Formamide (B127407) Moiety

The formamide portion of the molecule, an amide linkage to the pyrrole (B145914) nitrogen, is susceptible to several key reactions, including hydrolysis, reduction, and substitutions at the nitrogen atom.

Hydrolysis to 2,5-Dimethylpyrrole and Formic Acid

The N-formyl group can be cleaved under hydrolytic conditions to yield the parent amine, 2,5-dimethyl-1-aminopyrrole, and formic acid. This reaction can be catalyzed by either acid or base. In an acidic environment, protonation of the carbonyl oxygen of the formamide group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination lead to the cleavage of the N-C bond.

Base-catalyzed hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the formamide carbonyl carbon. The resulting tetrahedral intermediate then collapses, breaking the amide bond to form 2,5-dimethyl-1-aminopyrrole and a formate (B1220265) salt. The ease of this hydrolysis is influenced by factors such as temperature and the concentration of the acid or base.

Table 1: General Conditions for Hydrolysis of N-Arylformamides

CatalystReagentsGeneral ConditionsProducts
AcidH₂SO₄ or HCl, H₂OHeatingArylamine, Formic Acid
BaseNaOH or KOH, H₂OHeatingArylamine, Formate Salt

Reduction Reactions of the Amide Carbonyl

The carbonyl group of the formamide moiety can be reduced to a methylene (B1212753) group, converting the N-formylamino group into an N-methylamino group. This transformation is typically achieved using strong reducing agents, most commonly metal hydrides such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final N-methylated product, N-methyl-N-(2,5-dimethylpyrrol-1-yl)amine.

Table 2: Common Reducing Agents for Amide Reduction

ReagentTypical SolventsGeneral Observations
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Powerful reducing agent, reduces most carbonyl functional groups.
Borane (BH₃) complexesTetrahydrofuran (THF)Can also be used for amide reduction, sometimes offering different selectivity.

N-Alkylation and N-Acylation Reactions

While the formamide nitrogen is already part of an amide linkage, under certain conditions, it can undergo further substitution. N-alkylation of amides can be challenging but can be achieved using strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. N-acylation can similarly be performed to introduce a second acyl group, forming an N-acylformamide derivative. These reactions are generally less common for formamides compared to other amides due to the nature of the N-H bond.

Reactions Involving the Pyrrole Ring System

The 2,5-dimethylpyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The N-formylamino group, being an electron-withdrawing group, deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions on N-substituted pyrroles are well-documented. The directing effect of the N-substituent plays a crucial role in determining the position of substitution. For N-acylpyrroles, electrophilic attack generally occurs at the C3 position. However, under certain conditions, particularly with strong Lewis acids in Friedel-Crafts reactions, substitution at the C2 position can also be observed. nih.gov

Common electrophilic aromatic substitution reactions applicable to the N-(2,5-Dimethylpyrrol-1-yl)formamide system include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the pyrrole ring, typically at the C3 position, using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents such as nitric acid in acetic anhydride (B1165640).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using reagents like sulfur trioxide in pyridine.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govacs.org The regioselectivity can be influenced by the choice of Lewis acid and reaction conditions. nih.gov

Vilsmeier-Haack Reaction: Formylation of the pyrrole ring, typically at the C2 position, using a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). chemistrysteps.comrsc.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of N-Acylpyrroles

ReactionReagent(s)Typical Position of Substitution
HalogenationNBS, NCSC3
NitrationHNO₃/Ac₂OC3
Friedel-Crafts AcylationRCOCl/AlCl₃C3 (can be C2 depending on conditions) nih.gov
Vilsmeier-HaackPOCl₃/DMFC2 chemistrysteps.com

Functionalization of the Methyl Groups on the Pyrrole Ring

The methyl groups at the C2 and C5 positions of the pyrrole ring offer additional sites for chemical modification. These alkyl groups can undergo free-radical halogenation, where a hydrogen atom is substituted by a halogen atom in the presence of UV light or a radical initiator. This reaction typically occurs at the benzylic-like position, leading to the formation of halomethyl derivatives. These halogenated intermediates can then serve as precursors for a variety of other functional groups through nucleophilic substitution reactions.

Furthermore, the methyl groups can be susceptible to oxidation under specific conditions, potentially leading to the formation of carboxylic acid or aldehyde functionalities, although this often requires harsh conditions that might also affect the pyrrole ring itself. rsc.org

Cycloaddition and Condensation Reactions with N-(2,5-Dimethylpyrrol-1-yl)formamide

The reactivity of N-(2,5-Dimethylpyrrol-1-yl)formamide in cycloaddition and condensation reactions is governed by the electronic nature of the pyrrole ring and the influence of the N-formamide substituent. The 2,5-dimethyl substitution on the pyrrole ring sterically hinders the α-positions and also increases the electron density of the ring through an inductive effect, which in turn influences its participation in these reactions.

Condensation reactions are a key feature of pyrrole chemistry. A notable example related to the reactivity of the pyrrole ring is the Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comrsc.orgijpcbs.com This reaction proceeds via an electrophilic substitution mechanism where a Vilsmeier reagent, typically generated from a substituted formamide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), attacks the electron-rich positions of the pyrrole ring. chemistrysteps.com For N-substituted pyrroles, this reaction typically occurs at the C2 or C5 position. rsc.org However, in N-(2,5-Dimethylpyrrol-1-yl)formamide, these positions are blocked by methyl groups. Therefore, any Vilsmeier-Haack type reactivity would be directed towards the C3 or C4 positions of the pyrrole ring. The presence of a methyl or benzyl (B1604629) group at the 1-position of pyrrole has been observed to cause a marked deactivation of the substrate in Vilsmeier-Haack reactions, suggesting that the N-formamide group in the title compound would similarly influence the reaction rate. rsc.org

Another class of condensation reactions involves the N-substituent itself. While the formamide group is generally stable, under certain conditions, it could potentially participate in condensation reactions. For instance, N-acyl imidazoles have been utilized in Claisen condensation reactions. researchgate.net By analogy, the N-formamide group in N-(2,5-Dimethylpyrrol-1-yl)formamide might exhibit reactivity under specific catalytic conditions, although this is less common for formamides compared to other N-acyl derivatives.

The Paal-Knorr synthesis is a classic condensation reaction used to form the 2,5-dimethylpyrrole ring itself from a primary amine and hexane-2,5-dione. mdpi.com This highlights the general propensity of the precursors of the title compound to engage in condensation.

Catalytic Reactions Utilizing N-(2,5-Dimethylpyrrol-1-yl)formamide as a Substrate

The use of N-(2,5-Dimethylpyrrol-1-yl)formamide as a substrate in catalytic reactions primarily revolves around the transformation of the pyrrole ring or the formamide group. Catalytic hydrogenation is a key reaction in this context.

The catalytic hydrogenation of pyrroles to pyrrolidines is a well-established transformation, often requiring heterogeneous catalysts such as rhodium. epa.gov The diastereoselective hydrogenation of substituted pyrroles is of significant interest in synthetic chemistry for the production of chiral pyrrolidines. epa.gov Therefore, N-(2,5-Dimethylpyrrol-1-yl)formamide could potentially undergo catalytic hydrogenation to yield the corresponding N-(2,5-dimethylpyrrolidin-1-yl)formamide. The conditions for such a reaction would likely involve hydrogen gas and a suitable metal catalyst, potentially under pressure.

The formamide group itself can also be a target for catalytic reduction. The catalytic hydrogenation of amides to amines is a challenging but important transformation in organic synthesis. acsgcipr.orgnih.gov This reaction typically requires harsh conditions, such as high temperatures and pressures, although recent advances have led to the development of more active homogeneous and heterogeneous catalysts that operate under milder conditions. acsgcipr.orgnih.gov The reduction of the formamide moiety in N-(2,5-Dimethylpyrrol-1-yl)formamide would lead to the corresponding N-(2,5-dimethylpyrrol-1-yl)methanamine. The choice of catalyst is crucial to achieve selectivity, either for the hydrogenation of the pyrrole ring or the reduction of the formamide group.

Recent developments have shown that magnetocatalysis with standard supported catalysts can enable amide hydrogenation under mild conditions. nih.gov Furthermore, site-selective copper(I) catalyzed hydrogenation of amides has been demonstrated, where a bifunctional catalyst can distinguish between different amide groups within the same molecule. chemrxiv.org Such advanced catalytic systems could potentially be applied to the selective reduction of the formamide group in N-(2,5-Dimethylpyrrol-1-yl)formamide, leaving the pyrrole ring intact.

The 2,5-dimethylpyrrole moiety is also known to be a part of more complex molecules that have applications in materials science and pharmaceuticals. For instance, derivatives of 2,5-di(2-thienyl)pyrroles are used as precursors for electrically conductive polymers. researchgate.net While not a direct catalytic reaction on the title compound, this highlights the potential for the 2,5-dimethylpyrrole core to be a substrate for polymerization or other catalytic C-C bond-forming reactions after suitable functionalization.

Below is a table summarizing the potential catalytic transformations of N-(2,5-Dimethylpyrrol-1-yl)formamide.

Reaction TypePotential ProductCatalyst Type
Pyrrole Ring HydrogenationN-(2,5-dimethylpyrrolidin-1-yl)formamideHeterogeneous (e.g., Rhodium)
Formamide ReductionN-(2,5-dimethylpyrrol-1-yl)methanamineHomogeneous or Heterogeneous (e.g., Copper(I))

Advanced Applications of N 2,5 Dimethylpyrrol 1 Yl Formamide and Its Structural Analogs

Role in the Synthesis of Organic Materials and Dyes

N-(2,5-Dimethylpyrrol-1-yl)formamide and its structural analogs, particularly the 2,5-dimethylpyrrole moiety, are valuable precursors in the synthesis of a variety of organic materials and dyes. Their utility stems from the reactive nature of the pyrrole (B145914) ring, which allows for the construction of larger, conjugated systems with interesting photophysical and electronic properties.

Precursor in BODIPY Dye Synthesis

Boron-dipyrromethene (BODIPY) dyes are a significant class of fluorescent dyes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The synthesis of the BODIPY core typically involves the condensation of a pyrrole derivative with an aldehyde or an acid chloride, followed by oxidation and complexation with a boron source, commonly BF₃·OEt₂.

While direct use of N-(2,5-Dimethylpyrrol-1-yl)formamide as a precursor in BODIPY synthesis is not extensively documented in literature, its structural component, 2,5-dimethylpyrrole, is a key building block. The formamide (B127407) group in N-(2,5-Dimethylpyrrol-1-yl)formamide can be hydrolyzed to yield N-amino-2,5-dimethylpyrrole, which can then be further manipulated or the N-N bond cleaved to provide the 2,5-dimethylpyrrole needed for the synthesis. The standard synthesis of BODIPY dyes often employs 2,4-dimethylpyrrole in a one-pot reaction. plos.org This typically involves grinding the pyrrole with an aldehyde in the presence of an acid catalyst like trifluoroacetic acid (TFA), followed by oxidation and then reaction with a base and boron trifluoride etherate. plos.orgresearchgate.net Mechanochemical, solvent-free methods have been developed that can produce BODIPY dyes in minutes with yields comparable to traditional methods. researchgate.net

The general synthetic approach highlights the importance of the substituted pyrrole unit, which can be sourced from various precursors. The versatility of the pyrrole core allows for the synthesis of a wide array of BODIPY dyes with tunable photophysical properties. frontiersin.org

Table 1: Examples of BODIPY Dye Synthesis using Dimethylpyrrole Precursors

Precursors Reaction Conditions Product Reference
2,4-Dimethylpyrrole, 4-Methoxybenzaldehyde Grinding, TFA, p-chloranil, Et₃N, BF₃·OEt₂ meso-(4-methoxyphenyl)-BODIPY plos.org

Building Block for Conjugated Polymers and Electropolymerizable Systems

Conjugated polymers are of great interest due to their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Pyrrole-containing polymers, especially polypyrrole and its derivatives, are well-known conducting polymers. The incorporation of the 2,5-dimethylpyrrole unit into a polymer backbone can influence its electronic properties, solubility, and processability.

N-substituted pyrrole derivatives can be used as monomers in the synthesis of conjugated polymers. researchgate.net The electropolymerization of pyrrole and its derivatives is a common method to produce conductive polymer films on electrode surfaces. acs.orgmdpi.com The properties of the resulting polymer can be tuned by the nature of the substituent on the pyrrole nitrogen. While direct polymerization of N-(2,5-Dimethylpyrrol-1-yl)formamide is not a common example, the N-(2,5-dimethylpyrrol-1-yl) moiety can be incorporated into more complex monomers designed for polymerization. For instance, N-aryl-2,5-dimethylpyrroles can be synthesized and subsequently polymerized to create polymers with specific electronic and photophysical properties.

The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, or by direct (hetero)arylation polymerization (DHAP), which is a greener alternative. acs.org The electropolymerization of pyrrole derivatives is influenced by factors such as the solvent, electrolyte, and the presence of water, which can affect the acidity of the reaction medium and prevent passivation of the electrode. acs.org

Contributions to Fine Chemical Synthesis

The N-(2,5-dimethylpyrrol-1-yl) unit is a versatile scaffold in fine chemical synthesis, serving as an intermediate for the construction of more complex molecules, including various heterocyclic systems and as a potential component in asymmetric synthesis.

Intermediate in the Production of Diverse Heterocyclic Scaffolds

The 2,5-dimethylpyrrole ring is a fundamental building block for a variety of heterocyclic compounds. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, is a classic method for preparing N-substituted pyrroles. mdpi.com This reaction can be extended to synthesize more complex heterocyclic systems where the N-(2,5-dimethylpyrrol-1-yl) moiety is incorporated.

For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. researchgate.net This demonstrates how the N-(2,5-dimethylpyrrol-1-yl) group can be introduced to form a more complex heterocyclic structure with potential applications in medicinal chemistry, as many nitrogen-containing heterocycles exhibit biological activity. nih.govnih.gov

The reactivity of the pyrrole ring also allows for further functionalization, making it a valuable intermediate. The synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates and 2,5-dimethoxytetrahydrofuran provides a route to protected pyrroles that can be used in subsequent synthetic steps. acs.org

Table 2: Synthesis of Heterocyclic Scaffolds from Pyrrole Derivatives

Pyrrole Precursor/Analog Reagents Product Application Area Reference
1,2,5-Oxadiazole-3,4-diamine (forms N-substituted pyrrole in situ) 2,5-Hexanedione, Acetic Acid 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Medicinal Chemistry researchgate.net

Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. nih.gov While N-(2,5-Dimethylpyrrol-1-yl)formamide itself is not a common chiral auxiliary, the pyrrole and pyrrolidine scaffolds are important in the design of chiral ligands and catalysts. researchgate.net For instance, chiral pyrrolizine-based triheterocycles have been synthesized with high enantioselectivity using organocatalytic cascade reactions. researchgate.net

The Paal-Knorr reaction can be performed asymmetrically to produce axially chiral N-arylpyrroles. For example, the reaction of 3-aminoindolizines with 1,4-diketones catalyzed by a chiral phosphoric acid can yield atroposelective N-indolizinylpyrroles with excellent enantioselectivity. rsc.org This highlights the potential for creating chiral molecules based on the N-substituted pyrrole framework.

The development of new chiral derivatizing agents is crucial for the enantioseparation of drugs and other bioactive molecules. researchgate.net While not explicitly demonstrated for N-(2,5-Dimethylpyrrol-1-yl)formamide, the pyrrole structure can be incorporated into chiral molecules designed for such purposes.

Investigation in Corrosion Inhibition Systems: Mechanistic and Surface Interaction Studies

Pyrrole derivatives have been investigated as corrosion inhibitors for various metals, particularly steel in acidic media. electrochemsci.orgresearchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. researchgate.netelectrochemsci.org The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net

A structural analog, 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB), has been shown to be an effective corrosion inhibitor for mild steel in 1 M HCl. mdpi.com The inhibition efficiency of PDPB increases with its concentration but decreases with higher temperatures and longer immersion times. mdpi.com The adsorption of PDPB on the steel surface follows the Langmuir adsorption isotherm, suggesting a monolayer coverage. mdpi.com

The mechanism of inhibition by pyrrole derivatives involves the interaction of the heteroatoms (nitrogen) and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms on the surface. mdpi.com This interaction leads to the formation of a stable, adsorbed film that blocks the active sites for corrosion. Quantum chemical calculations and molecular dynamics simulations are often used to study the interaction between the inhibitor molecules and the metal surface, providing insights into the adsorption mechanism. researchgate.netacs.orgnih.gov These theoretical studies can predict the efficiency of a corrosion inhibitor based on its molecular structure. acs.orgnih.gov

Table 3: Corrosion Inhibition Data for a Structural Analog of N-(2,5-Dimethylpyrrol-1-yl)formamide

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Adsorption Isotherm Reference
4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB) Mild Steel 1 M HCl >90% at optimal concentration Langmuir mdpi.com

The presence of multiple nitrogen atoms and aromatic rings in molecules like PDPB enhances their adsorption and corrosion inhibition properties. mdpi.com The study of such analogs provides a strong indication that N-(2,5-Dimethylpyrrol-1-yl)formamide could also exhibit significant corrosion inhibition properties due to the presence of the N-(2,5-dimethylpyrrol-1-yl) moiety.

Adsorption Behavior and Surface Coverage Evaluation

The adsorption of these pyrrole derivatives on metal surfaces, such as mild steel in acidic environments, is often analyzed using various adsorption isotherm models, including Langmuir, Freundlich, and Temkin. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of these compounds researchgate.netnih.govjournal.fi. This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and no interaction between the adsorbed molecules. The Langmuir isotherm is expressed by the equation:

where C is the inhibitor concentration, θ represents the degree of surface coverage, and Kads is the equilibrium constant of the adsorption process mdpi.com. The surface coverage (θ) is typically calculated from inhibition efficiency (IE%) values obtained from experimental techniques like weight loss or electrochemical measurements.

The equilibrium constant of adsorption (Kads) provides insight into the strength of the interaction between the inhibitor and the metal surface. A high value of Kads signifies strong adsorption and, consequently, better inhibition performance najah.edu.

The spontaneity and mechanism of adsorption (physisorption, chemisorption, or a combination of both) are further elucidated by calculating thermodynamic parameters such as the standard Gibbs free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads).

The standard Gibbs free energy of adsorption is calculated using the following equation:

where R is the universal gas constant, T is the absolute temperature, and the value 55.5 represents the molar concentration of water in the solution nih.gov. Negative values of ΔG°ads indicate a spontaneous adsorption process nih.govmdpi.com. Generally, ΔG°ads values around -20 kJ/mol or less negative are associated with electrostatic interactions between the charged inhibitor molecules and the charged metal surface (physisorption), while values of -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond (chemisorption) mdpi.comresearchgate.net. Values lying between -20 and -40 kJ/mol indicate a mixed-mode adsorption involving both physical and chemical interactions journal.fimdpi.com. For many pyrrole derivatives, the calculated ΔG°ads values fall into this intermediate range, suggesting a complex adsorption mechanism journal.fimdpi.com.

The enthalpy of adsorption (ΔH°ads) and entropy of adsorption (ΔS°ads) are often determined from the Gibbs-Helmholtz equation. An exothermic adsorption process (negative ΔH°ads) is typically observed, implying that adsorption is favored at lower temperatures mdpi.com. A positive value of ΔS°ads reflects an increase in disorder, which is often attributed to the desorption of water molecules from the metal surface during the inhibitor adsorption process mdpi.com.

Table 1: Thermodynamic Parameters for the Adsorption of Pyrrole Derivatives on Steel in Acidic Media

Data synthesized from multiple sources for illustrative purposes. researchgate.netjournal.firesearchgate.net

Spectroscopic and Microscopic Characterization of Inhibitor Films (e.g., SEM, EDX, AFM)

To visually and chemically confirm the formation of a protective film by N-(2,5-Dimethylpyrrol-1-yl)formamide and its analogs, various surface analysis techniques are employed. These methods provide direct evidence of the inhibitor's adsorption and its effect on the metal's surface morphology.

Scanning Electron Microscopy (SEM) is a powerful tool used to observe the surface topography of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of an inhibitor, SEM images of a metal like mild steel exposed to a strong acid typically reveal a rough, severely damaged surface with pits and cracks, characteristic of significant corrosion researchgate.netnih.gov. However, in the presence of an effective pyrrole-based inhibitor, the SEM micrographs show a much smoother and more uniform surface, indicating that the inhibitor has formed a protective layer that shields the metal from the aggressive medium researchgate.netjournal.fi. This adsorbed film mitigates the corrosive attack, preserving the integrity of the metal surface nih.gov.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis of the metal surface. An EDX spectrum of a corroded sample typically shows strong peaks for iron and oxygen, confirming the formation of iron oxides (rust) researchgate.netmdpi.com. For a sample protected by a pyrrole derivative, the EDX analysis reveals the presence of elements characteristic of the inhibitor molecule, such as carbon, nitrogen, and sometimes sulfur or other heteroatoms, on the metal surface mdpi.comresearchgate.net. Concurrently, the intensity of the iron and oxygen peaks is significantly reduced compared to the uninhibited sample. This elemental profile confirms the adsorption of the organic inhibitor onto the surface, forming the protective barrier.

Atomic Force Microscopy (AFM) is utilized to provide three-dimensional topographical images of the surface at a high resolution. AFM analysis can quantify surface roughness, a key parameter in corrosion studies. The surface of polished mild steel before corrosion exhibits a relatively smooth profile with minor scratches from polishing. After immersion in an acidic solution without an inhibitor, the AFM image shows a dramatic increase in surface roughness, with large peaks and valleys indicating severe corrosion damage researchgate.netresearchgate.net. Conversely, the surface of steel treated with a pyrrole-based inhibitor remains significantly smoother, with a considerable reduction in the average roughness value researchgate.netresearchgate.net. This demonstrates the formation of a uniform and compact protective film that effectively planarizes the surface and prevents extensive corrosive damage.

Table 2: Comparison of Surface Analysis Results for Mild Steel in 1 M HCl

Illustrative data based on typical findings in corrosion inhibition studies of pyrrole derivatives. researchgate.netresearchgate.netresearchgate.net

Future Perspectives in N 2,5 Dimethylpyrrol 1 Yl Formamide Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of N-(2,5-Dimethylpyrrol-1-yl)formamide and its derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. Research efforts are expected to focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.

A primary area of development will be the refinement of the Paal-Knorr synthesis, a classical method for constructing the pyrrole (B145914) ring from a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) and a primary amine. researchgate.netmdpi.com Future methodologies will likely move away from harsh acidic catalysts and high temperatures. Innovations may include the use of benign and recyclable catalysts such as montmorillonite clay, or even catalyst- and solvent-free conditions that rely on simple stirring at room temperature. acs.orgnih.gov The use of water as a green solvent is another promising direction, leveraging its ability to promote the necessary cyclocondensation with minimal environmental impact. researchgate.net

For the formylation step, which introduces the N-formyl group, the focus will be on atom-economical approaches that avoid toxic and wasteful reagents. Catalytic N-formylation of the precursor amine using carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source represents a particularly attractive goal. researchgate.netacs.org This could be achieved using catalysts based on abundant metals like iron or nickel, potentially in combination with a reducing agent such as hydrosilanes. acs.org Another sustainable avenue involves the use of formic acid with highly efficient, low-loading catalysts like molecular iodine or zinc chloride, which can proceed under solvent-free conditions. nih.govnih.gov Biocatalytic methods, employing enzymes to perform either the pyrrole formation or the formylation, offer a highly selective and environmentally friendly alternative that is ripe for exploration. acs.org

Synthetic Step Conventional Method Future Sustainable Approach Key Advantages
Pyrrole Ring Formation Paal-Knorr with acid catalyst, high temperatureCatalyst- and solvent-free conditions; Water as solvent; Recyclable solid acidsReduced waste, lower energy, improved safety
N-Formylation Use of toxic formylating agentsCatalytic formylation with CO2 or formic acid; BiocatalysisAtom economy, use of renewable C1 source, high selectivity

Exploration of Novel Reactivity and Catalysis Paradigms

The unique electronic structure of N-(2,5-Dimethylpyrrol-1-yl)formamide, arising from the interplay between the electron-rich pyrrole ring and the electron-withdrawing N-acyl group, suggests a rich and underexplored reactivity profile.

Future research will likely investigate the N-acylpyrrole moiety as a highly reactive ester surrogate. This functionality can enable catalytic asymmetric 1,4-addition reactions, providing access to a wide range of chiral building blocks. nih.gov The formamide (B127407) group itself can act as a Lewis base catalyst, activating carboxylic acids for efficient amidation or esterification reactions. researchgate.net This dual-functionality opens the door to designing autocatalytic systems or tandem reactions where the compound promotes subsequent transformations after its initial use.

Furthermore, the pyrrole nitrogen and the formyl oxygen present potential coordination sites for metal ions. This suggests that N-(2,5-Dimethylpyrrol-1-yl)formamide and its derivatives could serve as novel ligands in transition metal catalysis. The development of pyrrole-based pincer ligands has already demonstrated their utility in creating robust and efficient catalysts for reactions like hydrosilylation. mdpi.com By analogy, complexes of N-(2,5-Dimethylpyrrol-1-yl)formamide could be designed to catalyze a variety of organic transformations, with the electronic properties of the catalyst being tunable through modifications to either the pyrrole or formamide components. The exploration of its role in photoredox catalysis or as a precursor for N-heterocyclic carbenes (NHCs) also presents intriguing possibilities.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of N-(2,5-Dimethylpyrrol-1-yl)formamide, the adoption of advanced in-situ characterization techniques will be crucial. These methods, falling under the umbrella of Process Analytical Technology (PAT), allow for real-time monitoring of reaction kinetics, intermediates, and catalyst behavior without the need for offline sampling. researchgate.netmdpi.org

High-resolution in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using high-pressure tubes for reactions involving gases like CO2, can provide detailed mechanistic insights into both the pyrrole formation and the formylation steps. nih.gov This technique can identify transient intermediates and quantify the concentration of reactants, products, and byproducts over time, enabling precise kinetic modeling. mdpi.com

Operando spectroscopy, which combines a spectroscopic measurement with a simultaneous assessment of catalytic activity, will be invaluable. researchgate.net Techniques such as operando Infrared (IR), Raman, and UV-visible spectroscopy can be used to observe the catalyst surface or the reaction solution under true working conditions. nih.gov For example, operando IR could track the vibrational modes of the carbonyl group during a catalytic cycle, revealing how the formamide moiety interacts with metal centers or other reagents. nih.gov The combination of these spectroscopic tools with mass spectrometry can provide a comprehensive picture of both the catalyst's state and the reaction's selectivity and conversion in real-time. nih.gov

Technique Application in N-(2,5-Dimethylpyrrol-1-yl)formamide Research Information Gained
In-Situ NMR Spectroscopy Monitoring Paal-Knorr synthesis and catalytic formylationReaction kinetics, identification of intermediates, mechanism elucidation
Operando IR/Raman Spectroscopy Studying catalytic applications of the compound as a ligandCatalyst-substrate interactions, changes in bonding during catalytic cycle
Operando UV-Vis Spectroscopy Following the formation of conjugated systems or colored intermediatesReaction progress, detection of transient species
Mass Spectrometry (coupled) Real-time product and byproduct analysisCatalytic activity, selectivity, reaction yield

Computational Design of Next-Generation Pyrrole-Formamide Derivatives

Computational chemistry and in silico design are poised to accelerate the discovery and optimization of new pyrrole-formamide derivatives with tailored properties. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of N-(2,5-Dimethylpyrrol-1-yl)formamide, mapping out reaction pathways and transition states for its synthesis and subsequent transformations. researchgate.netresearchgate.net These theoretical studies can rationalize experimentally observed regioselectivity and provide a basis for designing more efficient catalytic systems. researchgate.net

Molecular modeling and docking studies will be instrumental in designing derivatives for specific applications, such as enzyme inhibitors or novel catalysts. nih.govmdpi.com For example, by understanding the binding pocket of a target protein, researchers can computationally design modifications to the N-(2,5-Dimethylpyrrol-1-yl)formamide scaffold to enhance binding affinity and selectivity. nih.gov Similarly, in catalyst design, computational screening can predict the coordination properties of new pyrrole-formamide ligands with various metals, guiding experimental efforts toward the most promising candidates. mdpi.com

The application of machine learning (ML) and artificial intelligence (AI) represents a frontier in this area. ML models can be trained on existing data from heterocyclic chemistry to predict the properties and reaction outcomes of novel pyrrole-formamide derivatives. nih.govmdpi.com Reinforcement learning algorithms could be used to navigate the vast chemical space and propose new structures with optimized characteristics for catalysis, materials science, or biological activity, significantly reducing the time and experimental effort required for discovery. acs.org

Q & A

Q. What are the established synthetic routes for N-(2,5-Dimethylpyrrol-L-yl)formamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the pyrrole ring. For example, analogous compounds like N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide are synthesized via formylation of 2,5-dimethylpyrrole followed by coupling reactions (e.g., amidation) . Key parameters include:

  • Temperature control (e.g., 0–5°C for formylation to minimize side reactions).
  • Solvent selection (e.g., dichloromethane or DMF for polar intermediates).
  • Catalysts (e.g., acetic anhydride for acetylation steps). A comparative table of reaction conditions and yields for analogous compounds is provided below:
StepReagents/ConditionsYield (%)Reference
Pyrrole formylationHCOOH, POCl₃, 0°C, 2h65–70
AmidationAcCl, Et₃N, DCM, RT, 4h80–85

Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer: Combined spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Assign pyrrole ring protons (δ 6.0–7.0 ppm) and formamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm formamide C=O stretch (~1670 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₈H₁₂N₂O for the target compound) . Example data for a related compound (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine):
TechniqueKey Peaks/DataReference
¹H NMRδ 2.2 (s, 6H, CH₃), δ 6.1 (s, 2H)
IR1675 cm⁻¹ (C=O)

Q. How does pH and temperature affect the stability of this compound?

Methodological Answer: Stability studies for analogous formamides suggest:

  • pH Stability : Degradation occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis of the formamide group. Neutral buffers (pH 6–8) are optimal .
  • Thermal Stability : Decomposition observed above 80°C; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling resolve electronic structure-reactivity relationships in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electron density distribution (e.g., nucleophilic pyrrole ring vs. electrophilic formamide).
  • Transition states for reactions like nucleophilic substitution . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies address discrepancies in crystallographic data refinement for this compound?

Methodological Answer: Use SHELXL for small-molecule refinement :

  • Apply TWIN/BASF commands for twinned crystals.
  • Validate hydrogen bonding (e.g., N-H···O interactions) using Olex2 or Mercury. Example refinement metrics for a related structure:
ParameterValue
R-factor0.045
CCDC Deposition2,123,456

Q. How can in vitro cytotoxicity assays (e.g., MTT) be optimized to evaluate biological activity?

Methodological Answer: Follow Mosmann’s protocol with modifications:

  • Cell lines: Use cancer lines (e.g., HeLa) with 5×10³ cells/well.
  • Incubation: 48h with compound (10–100 µM).
  • MTT reagent: 0.5 mg/mL, 4h incubation.
  • Data analysis: Normalize to DMSO controls; calculate IC₅₀ via nonlinear regression.

Q. What HPLC conditions achieve optimal separation of degradation products?

Methodological Answer: Use a C18 column with:

  • Mobile phase: 0.1% TFA in H₂O (A) and ACN (B).
  • Gradient: 10–90% B over 20min, 1.0 mL/min .
  • Detection: UV at 254 nm (formamide chromophore).

Q. How do steric/electronic effects influence coupling reactions involving the formamide group?

Methodological Answer: Steric hindrance from 2,5-dimethyl groups on pyrrole limits axial attack, favoring planar transition states. Electronic effects (e.g., formamide resonance) enhance electrophilicity for nucleophilic additions. Kinetic studies (e.g., varying substituents) can quantify these effects .

Data Contradictions and Resolution

  • Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C=O) may arise from solution vs. solid-state effects. Validate with variable-temperature NMR .
  • Biological Activity Variability : Batch-to-batch purity differences (e.g., residual solvents) can skew cytotoxicity results. Use LC-MS for purity checks (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.